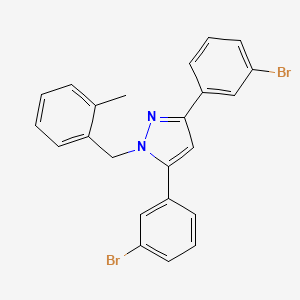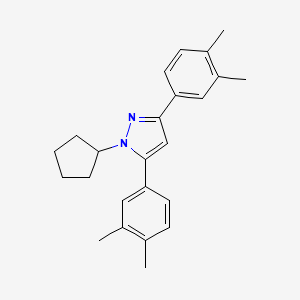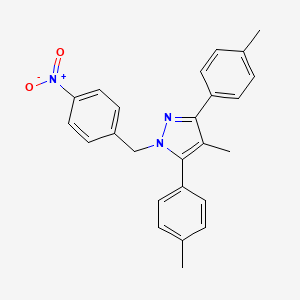![molecular formula C19H19N5O5S B10931439 N~1~-(1-(1H-Indol-3-ylmethyl)-2-oxo-2-{2-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]hydrazino}ethyl)acetamide](/img/structure/B10931439.png)
N~1~-(1-(1H-Indol-3-ylmethyl)-2-oxo-2-{2-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]hydrazino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-(1H-Indol-3-ylmethyl)-2-oxo-2-{2-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]hydrazino}ethyl)acetamide is a complex organic compound that features an indole moiety, a thiazinan ring, and an acetamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(1H-Indol-3-ylmethyl)-2-oxo-2-{2-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]hydrazino}ethyl)acetamide typically involves multiple steps. One common approach is to start with the indole derivative, which undergoes a series of reactions to introduce the acetamide and thiazinan functionalities. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-(1H-Indol-3-ylmethyl)-2-oxo-2-{2-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]hydrazino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of structurally diverse compounds .
Scientific Research Applications
N~1~-(1-(1H-Indol-3-ylmethyl)-2-oxo-2-{2-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]hydrazino}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N1-(1-(1H-Indol-3-ylmethyl)-2-oxo-2-{2-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]hydrazino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The indole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N~1~-(1-(1H-Indol-3-ylmethyl)-2-oxo-2-{2-[1-(2,4,6-trioxo-1,3-thiazinan-5-yliden)ethyl]hydrazino}ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19N5O5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-acetamido-N-[(E)-1-(6-hydroxy-2,4-dioxo-1,3-thiazin-5-yl)ethylideneamino]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C19H19N5O5S/c1-9(15-17(27)22-19(29)30-18(15)28)23-24-16(26)14(21-10(2)25)7-11-8-20-13-6-4-3-5-12(11)13/h3-6,8,14,20,28H,7H2,1-2H3,(H,21,25)(H,24,26)(H,22,27,29)/b23-9+ |
InChI Key |
BBUQTLGIVPVVSL-NUGSKGIGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C)/C3=C(SC(=O)NC3=O)O |
Canonical SMILES |
CC(=NNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C)C3=C(SC(=O)NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10931365.png)

![[3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B10931385.png)
![2-(3-methylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}quinoline-4-carboxamide](/img/structure/B10931392.png)
![3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10931400.png)

![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10931414.png)
![1-(2,5-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10931416.png)
![N-{1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10931421.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10931435.png)

![1-(4-{[4-(Thiophen-2-ylcarbonyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10931447.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10931449.png)
![1-(difluoromethyl)-5-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10931454.png)
